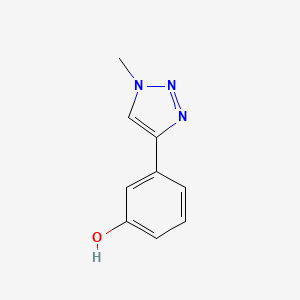

3-(1-Methyltriazol-4-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-Methyltriazol-4-yl)phenol” is a compound that contains a phenol group and a 1-methyltriazol-4-yl group. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the 1-methyltriazol-4-yl group contains a triazole ring with a methyl group attached .

Synthesis Analysis

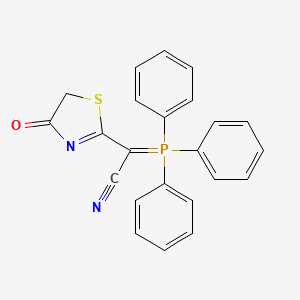

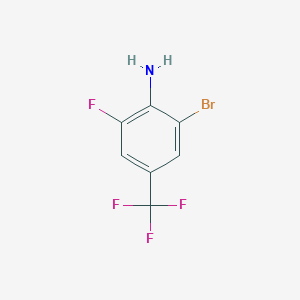

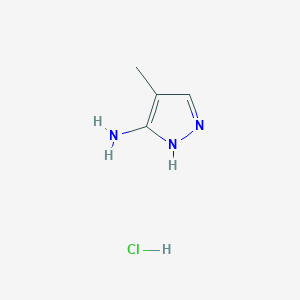

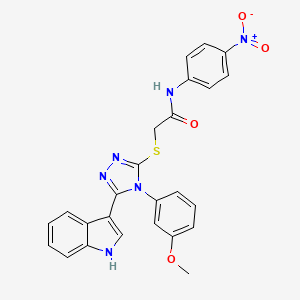

The synthesis of compounds similar to “3-(1-Methyltriazol-4-yl)phenol” has been reported in the literature. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction . Another study reported the synthesis of coordination polymers incorporating a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis

The molecular structure of “3-(1-Methyltriazol-4-yl)phenol” can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy . The presence of the phenol and triazole groups in the molecule can significantly influence its structure and properties .Chemical Reactions Analysis

Phenols, like “3-(1-Methyltriazol-4-yl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions to yield quinones .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also soluble in water due to their ability to form hydrogen bonds .科学的研究の応用

Drug Discovery

The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its unique properties. Researchers have exploited its high chemical stability, aromatic character, and hydrogen bonding ability to design novel drug candidates. Notable examples include:

- Rufinamide : An anticonvulsant drug with a 1,2,3-triazole core .

- Cefatrizine : A broad-spectrum cephalosporin antibiotic containing a 1,2,3-triazole motif .

- Carboxyamidotriazole : An anticancer drug featuring a 1,2,3-triazole core .

- Tazobactam : A β-lactam antibiotic that incorporates a 1,2,3-triazole unit .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

- Huisgen 1,3-dipolar cycloaddition : A classic method for constructing 1,2,3-triazoles .

- Metal-catalyzed 1,3-dipolar cycloaddition : Leveraging transition metals for efficient triazole synthesis .

- Strain-promoted azide alkyne cycloaddition : A bioorthogonal click reaction .

Materials Science

1,2,3-Triazoles find applications in materials science, including the development of functional coatings, sensors, and nanomaterials.

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-(1-Methyltriazol-4-yl)phenol is a derivative of the triazole class of compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazoles, in general, are known for their ability to form hydrogen bonds and interact with biological targets . They can act as both hydrogen bond donors and acceptors, which allows them to engage in diverse interactions with biological targets .

Biochemical Pathways

Triazoles are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Triazoles are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .

Result of Action

Triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The chemical stability of triazoles suggests that they may be relatively resistant to environmental changes .

特性

IUPAC Name |

3-(1-methyltriazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGQLFJXLJKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyltriazol-4-yl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)